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Compound of Interest |

Ethyl 2-(6-chloropyrazin-2-
Compound Name: _
ylamino)acetate
CAS No.: 1248727-01-6
Cat. No.: B1464531
. J

Technical Profile: CsH10CIN3O2

Structural Elucidation, Isomerism, and
Pharmaceutical Utility
Executive Summary

The molecular formula CsH10CIN3O2 represents a specific stoichiometric ratio yielding a
molecular weight of approximately 215.64 g/mol .[1] In drug development and organic
chemistry, this formula does not refer to a single unique entity but rather describes a "chemical
space" occupied by two distinct classes of compounds:

« lonic Salts: Specifically 4-Guanidinobenzoic acid hydrochloride, a serine protease inhibitor.

o Covalent Scaffolds: Substituted pyrimidines, such as Ethyl 2-(4-amino-6-chloropyrimidin-5-
yl)acetate, used as intermediates in the synthesis of bioactive heterocycles.

This guide provides a definitive breakdown of the physicochemical constants, analyzes the two
primary structural candidates, and outlines experimental protocols for their differentiation and
use.

Physicochemical Core
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The fundamental constants below apply to the stoichiometric formula CsH10CIN302.[2]
Researchers must note that "Exact Mass" is critical for high-resolution mass spectrometry
(HRMS) validation.

Property Value Unit Notes
Molecular Formula CsH10CIN3O2
Average Molecular Based on standard
_ 215.64 g/mol _ _
Weight atomic weights.[3][4]

] ] For HRMS (CI33
Monoisotopic Mass 215.046 Da

isotope).
C (44.56%), H
Elemental (4.67%), Cl (16.44%), )
N % Theoretical values.
Composition N (19.49%), O
(14.84%)
Heavy Atom Count 14 - Non-hydrogen atoms.
Double Bond Degree of
] 5 (Covalent) / 6 (Salt) - )
Equivalent (DBE) unsaturation.

Primary Structural Candidates

In a research context, encountering this formula typically points to one of the following two
compounds. Correct identification is paramount as their reactivities and biological profiles are
diametrically opposed.

Candidate A: 4-Guanidinobenzoic Acid Hydrochloride[1][2][3][5]
« CAS Number: 42823-46-1[1][2][3][4][5][6][7]

e Nature: lonic Salt (Hydrochloride of CsHoN3O2).

o Structure: A benzoic acid core substituted with a guanidino group.[1][2][3][5][6] The chloride
IS a counter-ion.
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» Application: A potent serine protease inhibitor. It mimics the arginine side chain, binding to
the active site of enzymes like trypsin, thrombin, and acrosin. It is widely used in biochemical
assays to prevent protein degradation during lysis.

Candidate B: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate[8]

e CAS Number: 1095822-23-3[8]

¢ Nature: Covalent Organic Molecule.
e Structure: A pyrimidine ring with chloro, amino, and ethyl acetate substituents.

o Application: A pharmaceutical intermediate.[9] This scaffold is a precursor for fusing bicyclic
systems (e.g., pyrrolopyrimidines) in the development of kinase inhibitors or antiviral agents.

Technical Deep Dive: 4-Guanidinobenzoic Acid HCI

As the most biologically relevant isomer, the properties of the guanidinobenzoic acid salt are
detailed below.

Mechanism of Action (Protease Inhibition)

This compound functions as an active-site directed inhibitor. The guanidino group ($ -NH-
C(=NH)NH_2 $) is positively charged at physiological pH, structurally mimicking the side chain
of Arginine. Serine proteases (e.g., Trypsin) specifically recognize basic residues. The inhibitor
binds to the S1 pocket of the enzyme, blocking the catalytic triad from processing valid
substrates.

Experimental Protocol: Preparation of Protease Inhibitor Stock

Objective: Prepare a stable 100 mM stock solution for assay use.
e Weighing: Accurately weigh 21.56 mg of 4-Guanidinobenzoic acid hydrochloride.
e Solvent Selection:

o Preferred:Dimethyl Sulfoxide (DMSOQO) (anhydrous).
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o Alternative: Sterile Deionized Water (Note: Aqueous solutions are less stable long-term
due to potential hydrolysis of the guanidino moiety).

» Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds.
o Storage: Aliquot into 50 uL volumes and store at -20°C. Avoid freeze-thaw cycles.

e Usage: Dilute 1:1000 in lysis buffer for a working concentration of 100 pM.

Analytical Differentiation Workflow

To determine which "CsH10CIN3O2" is present in an unknown sample, follow this self-validating
analytical logic.

Silver Nitrate Precipitation Test (The "Salt" Check)

¢ Principle: lonic chlorides react immediately with Ag* to form insoluble AgCI. Covalently
bonded chlorine (on the pyrimidine ring) will not react under mild conditions.

¢ Method: Dissolve 5 mg of sample in 1 mL water/ethanol (1:1). Add 2 drops of 0.1 M AgNOs.
e Result:
o Immediate White Precipitate: Indicates Candidate A (lonic Chloride).

o No Precipitate: Indicates Candidate B (Covalent Chlorine).

Visualization of Analytical Logic (DOT Diagram)
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Figure 1: Decision matrix for the structural identification of CsH10CIN3O2 isomers based on
solubility and chemical reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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